molecular formula C16H22Cl2N2O B2671502 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946270-82-2

3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2671502
CAS No.: 946270-82-2
M. Wt: 329.27
InChI Key: VEFGYMUVTNXJLD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that falls under the benzamide class. Piperidines, which are part of this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds, like this compound, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of this compound is C16H22Cl2N2O. The molecular weight is 329.27. The structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The hydrochloride salt of AH-7921, a similar compound, is reported to be a white solid . The molecular weight of this compound is 329.27.

Scientific Research Applications

Synthesis and Antibacterial Study

The synthesis and characterization of related benzamide compounds have been explored, with findings indicating potential antibacterial activity against gram-positive and gram-negative bacteria. This suggests that related compounds, including "3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide," could have applications in developing antibacterial agents or studying bacterial resistance mechanisms (Adam et al., 2016).

Herbicidal Activity

Research on benzamides has also identified their potential as herbicides, indicating that compounds like "this compound" could be investigated for agricultural applications, particularly in controlling annual and perennial grasses in various crops (Viste et al., 1970).

Neuroleptic Properties

Some benzamides have shown selective antidopaminergic activity, suggesting potential applications in neuroscience research, especially in studying dopamine-related disorders and developing treatments for conditions such as psychosis and schizophrenia (Usuda et al., 2004).

Photocatalytic Degradation

The study on photocatalytic degradation using titanium dioxide and related benzamides indicates potential environmental applications, such as in the degradation of pollutants and toxic substances in water. This suggests that "this compound" could be explored for environmental cleanup and pollution control efforts (Torimoto et al., 1996).

Mechanism of Action

While specific information on the mechanism of action for 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide was not found, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design, indicating their potential biological activity.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, is an important task of modern organic chemistry . With more than 7000 piperidine-related papers published during the last five years , the future directions in this field could involve further exploration of the synthesis methods, functionalization, and pharmacological applications of piperidine derivatives.

Properties

IUPAC Name

3,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)13-3-4-14(17)15(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFGYMUVTNXJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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